molecular formula C8H14O2 B14514194 1-Methoxyhept-5-EN-2-one CAS No. 62680-19-7

1-Methoxyhept-5-EN-2-one

Cat. No.: B14514194
CAS No.: 62680-19-7
M. Wt: 142.20 g/mol
InChI Key: ZROCFNSCNXUJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxyhept-5-EN-2-one is an organic compound with the molecular formula C8H14O2 It is characterized by the presence of a methoxy group (-OCH3) attached to a heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyhept-5-EN-2-one can be synthesized through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of an alkoxide ion with an alkyl halide. For this compound, the synthesis might involve the reaction of 5-hepten-2-one with methanol in the presence of a strong base like sodium hydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. Specific details on industrial methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyhept-5-EN-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methoxy group to a carbonyl group, forming a ketone.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of hept-5-en-2-one.

    Reduction: Formation of 1-methoxyhept-5-en-2-ol.

    Substitution: Formation of various substituted heptenes depending on the substituent used.

Scientific Research Applications

1-Methoxyhept-5-EN-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxyhept-5-EN-2-one involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules. The compound’s effects are mediated through pathways involving these interactions, although detailed mechanisms are still under investigation .

Comparison with Similar Compounds

Uniqueness: 1-Methoxyhept-5-EN-2-one is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

62680-19-7

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-methoxyhept-5-en-2-one

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-8(9)7-10-2/h3-4H,5-7H2,1-2H3

InChI Key

ZROCFNSCNXUJMV-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC(=O)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.